(Rac)-Lonafarnib

Description

Propriétés

IUPAC Name |

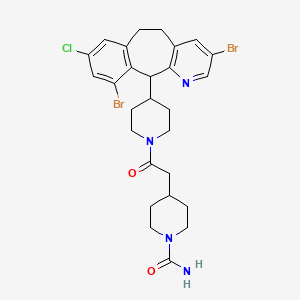

4-[2-[4-(6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMTURDWPRKSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Br2ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870198 | |

| Record name | 4-{2-[4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Lonafarnib's Mechanism of Action in Progeria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. The disease arises from a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. Progerin's integration into the nuclear lamina disrupts nuclear architecture and function, driving the premature aging phenotype. (Rac)-Lonafarnib, a farnesyltransferase inhibitor (FTI), represents a targeted therapeutic intervention. By blocking the farnesylation of progerin, Lonafarnib prevents its toxic accumulation at the nuclear rim, thereby ameliorating cellular and clinical phenotypes of HGPS. This guide provides an in-depth technical overview of Lonafarnib's mechanism of action, supported by quantitative clinical trial data and detailed experimental protocols.

The Molecular Pathogenesis of Hutchinson-Gilford Progeria Syndrome

HGPS is predominantly caused by a de novo point mutation in the LMNA gene, which encodes for Lamin A, a key structural component of the nuclear lamina.[1][2] This mutation results in the production of a truncated and aberrant form of prelamin A, termed progerin.[3]

Normally, prelamin A undergoes a series of post-translational modifications, including farnesylation, which facilitates its temporary anchoring to the inner nuclear membrane. Subsequently, the farnesyl group and a portion of the C-terminus are cleaved off to produce mature, functional Lamin A.[4] In HGPS, the mutation leads to a cryptic splice site activation, resulting in a 50-amino acid deletion within prelamin A. This deletion removes the cleavage site for the zinc metalloproteinase ZMPSTE24, leading to the accumulation of a permanently farnesylated progerin.[5] This toxic protein remains tethered to the inner nuclear membrane, causing nuclear blebbing, altered gene expression, and ultimately, premature cellular senescence.[6]

This compound: A Targeted Farnesyltransferase Inhibitor

This compound is a potent and specific inhibitor of farnesyltransferase (FTase), the enzyme responsible for attaching a farnesyl group to the C-terminal CAAX motif of proteins, including prelamin A and progerin.[3][7] By inhibiting FTase, Lonafarnib prevents the farnesylation of progerin.[8] This non-farnesylated progerin cannot anchor to the inner nuclear membrane and is subsequently targeted for degradation.[8] The prevention of progerin farnesylation is the core mechanism by which Lonafarnib mitigates the cellular toxicity associated with HGPS.[6]

Signaling Pathway of Progerin Farnesylation and Lonafarnib Inhibition

Caption: Progerin farnesylation pathway and Lonafarnib's inhibitory action.

Clinical Efficacy of Lonafarnib in HGPS

Clinical trials have demonstrated the significant therapeutic benefits of Lonafarnib in children with HGPS. The primary outcomes of these studies have focused on improvements in weight gain, cardiovascular status, bone health, and overall survival.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from the pivotal clinical trial of Lonafarnib in HGPS (NCT00425607).[2][9]

Table 1: Primary Outcome - Rate of Weight Gain [2]

| Parameter | Value | Notes |

| Number of Participants | 25 | Completed at least 2 years of therapy. |

| Primary Success | 9 of 25 (36%) | Defined as a ≥50% increase in the annual rate of weight gain or a change from weight loss to statistically significant weight gain. |

| Stable Rate of Gain | 10 of 25 (40%) | Rate of weight gain remained within ±50% of the pre-therapy rate. |

| Decreased Rate of Gain | 6 of 25 (24%) | Experienced a >50% decrease in the rate of weight gain. |

Table 2: Secondary Outcomes - Cardiovascular Improvements [10]

| Parameter | Pre-therapy (Mean ± SD) | Post-therapy (Mean ± SD) | p-value |

| Arterial Pulse Wave Velocity (m/s) | 8.8 ± 1.7 | 7.9 ± 1.5 | <0.01 |

| Carotid Artery Echodenisty (grayscale units) | 65.2 ± 10.1 | 59.8 ± 9.3 | <0.01 |

Table 3: Secondary Outcomes - Skeletal Rigidity [2]

| Parameter | Pre-therapy (Mean ± SD) | Post-therapy (Mean ± SD) | p-value |

| Skeletal Rigidity (Z-score) | -2.7 ± 1.1 | -2.2 ± 1.2 | <0.05 |

Table 4: Survival Analysis [1]

| Group | Number of Patients | Deaths | Mortality Rate |

| Lonafarnib-treated | 27 | 1 | 3.7% |

| Untreated (matched) | 27 | 9 | 33.3% |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism and efficacy of Lonafarnib.

Farnesyltransferase (FTase) Inhibition Assay

This assay quantifies the inhibitory effect of Lonafarnib on FTase activity.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 384-well microplate

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)

-

Prepare a stock solution of Lonafarnib in DMSO. Create a serial dilution in assay buffer.

-

To the wells of the microplate, add 5 µL of the FTase enzyme solution.

-

Add 5 µL of the Lonafarnib dilutions or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Prepare a working reagent by mixing the dansylated peptide substrate and FPP in the assay buffer.

-

Initiate the reaction by adding 15 µL of the working reagent to each well.

-

Immediately measure the fluorescence intensity kinetically for 60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Determine the percent inhibition for each Lonafarnib concentration and calculate the IC50 value.

Experimental Workflow for FTase Inhibition Assay

Caption: Workflow for the in vitro farnesyltransferase inhibitor assay.

Western Blotting for Progerin Detection in HGPS Fibroblasts

This protocol details the detection and quantification of progerin in cultured fibroblasts from HGPS patients.

Materials:

-

HGPS and control fibroblast cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Lamin A/C, anti-progerin, anti-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture HGPS and control fibroblasts under standard conditions. Treat cells with Lonafarnib or vehicle for the desired duration.

-

Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-progerin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (actin).

Logical Relationship of Lonafarnib's Action

Caption: Logical flow of Lonafarnib's therapeutic effect in HGPS.

Conclusion

This compound's mechanism of action in Hutchinson-Gilford Progeria Syndrome is a prime example of targeted molecular therapy. By specifically inhibiting the farnesyltransferase enzyme, Lonafarnib effectively prevents the post-translational modification of progerin that is critical for its toxicity. This intervention leads to a reduction in the accumulation of progerin at the nuclear lamina, thereby alleviating the cellular defects that drive the disease. The clinical data robustly support the efficacy of this approach, demonstrating significant improvements in key clinical parameters and, most importantly, an increase in the lifespan of children with this devastating condition. The detailed experimental protocols provided herein offer a foundation for further research into the nuances of HGPS and the development of even more effective therapeutic strategies.

References

- 1. progeriaresearch.org [progeriaresearch.org]

- 2. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lonafarnib? [synapse.patsnap.com]

- 4. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. bioassaysys.com [bioassaysys.com]

- 12. benchchem.com [benchchem.com]

(Rac)-Lonafarnib Farnesyltransferase Inhibition Pathway: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the farnesyltransferase inhibition pathway of (Rac)-Lonafarnib. It details the molecular mechanism, associated signaling cascades, quantitative efficacy, and relevant experimental methodologies.

Core Mechanism of Action

This compound is a potent and selective, non-peptidomimetic competitive inhibitor of farnesyltransferase (FTase).[1] FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX motif of various proteins.[2][3] This farnesylation is essential for the proper subcellular localization and function of numerous signaling proteins, most notably those in the Ras superfamily of small GTPases.[2][3]

By blocking FTase, Lonafarnib prevents the farnesylation of its target proteins, thereby disrupting their membrane association and downstream signaling activities.[2][3] This inhibition can lead to the suppression of aberrant cell growth, proliferation, and survival, making FTase an attractive therapeutic target in diseases driven by dysregulated signaling pathways, such as cancer and Hutchinson-Gilford Progeria Syndrome (HGPS).[3][4]

Key Signaling Pathways Affected

Lonafarnib's inhibition of farnesyltransferase primarily impacts two well-characterized signaling pathways: the Ras-MAPK pathway and the Rheb-mTOR pathway.

Ras-MAPK Signaling Pathway

Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cell growth, differentiation, and survival.[3] Their farnesylation is a prerequisite for their localization to the plasma membrane and subsequent activation of downstream effectors, including the Raf-MEK-ERK (MAPK) cascade. In many cancers, activating mutations in Ras lead to constitutive signaling and uncontrolled cell proliferation.[5] Lonafarnib inhibits the farnesylation of H-Ras, and while K-Ras and N-Ras can be alternatively prenylated by geranylgeranyl transferase-1 in the presence of FTase inhibitors, the disruption of H-Ras signaling and other farnesylated proteins contributes to the anti-tumor effects of the drug.[6][7] In some contexts, Lonafarnib has been shown to suppress the ERK signaling pathway.[8][9]

Rheb-mTOR Signaling Pathway

Ras homologue enriched in brain (Rheb) is a small GTPase that is a critical upstream activator of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Similar to Ras, Rheb requires farnesylation for its proper function. Lonafarnib has been shown to inhibit Rheb farnesylation, leading to the suppression of mTOR signaling, as evidenced by the decreased phosphorylation of its downstream target, the S6 ribosomal protein.[7] Unlike some Ras isoforms, Rheb is not a substrate for alternative prenylation, making it a key target for the therapeutic effects of Lonafarnib.[7]

Progerin and Hutchinson-Gilford Progeria Syndrome (HGPS)

HGPS is a rare, fatal genetic disorder characterized by accelerated aging. It is caused by a point mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated form of lamin A called progerin.[3][4] The accumulation of farnesylated progerin at the nuclear lamina disrupts nuclear architecture and function, leading to the severe phenotypes observed in HGPS.[10] Lonafarnib's primary mechanism in HGPS is the inhibition of progerin farnesylation, which prevents its tight association with the nuclear envelope and ameliorates the cellular and clinical manifestations of the disease.[3][11]

Quantitative Data

The efficacy of Lonafarnib has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Potency of Lonafarnib

| Target/Cell Line | Assay | IC50 | Reference |

| Farnesyltransferase (Rat) | Enzymatic Assay | 25.6 nM | [12] |

| Bone Marrow Macrophages (BMMs) | Cell Proliferation (48h) | 11.47 µM | [8] |

Table 2: Preclinical Efficacy of Lonafarnib in a Mouse Model of HGPS

| Parameter | Outcome | Reference |

| Survival | 100% survival of treated progeria mice to the study end-point (time of 50% survival of untreated mice) | [13][14][15] |

| Cardiovascular Function | Significant reduction in pulse wave velocity and improvement in left ventricular diastolic function | [13][14][15] |

Table 3: Clinical Efficacy of Lonafarnib in Hutchinson-Gilford Progeria Syndrome (HGPS)

| Parameter | Finding | Reference |

| Mortality Rate (ProLon1 Trial) | 3.7% in the treated group vs. 33.3% in the matched untreated group after a median of 2.2 years of follow-up | [16] |

| Mortality Rate (Combined Trials) | 6.3% in the treated group vs. 27.0% in the matched untreated group | [4] |

| Weight Gain | Improved rate of weight gain in a subset of patients | [11][17] |

| Cardiovascular Stiffness | Improved vascular stiffness | [11][17] |

| Bone Structure | Improved bone structure | [11][17] |

| Audiological Status | Improved audiological status | [17] |

Table 4: Pharmacokinetic Parameters of Lonafarnib in HGPS Patients

| Dose | Median Time to Maximum Concentration (Tmax) | Reference |

| 115 mg/m² | 2 hours | [17] |

| 150 mg/m² | 4 hours | [17] |

Experimental Protocols

In Vitro Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)

This protocol is adapted from commercially available kits and published methodologies.[5][12][18]

Materials:

-

Black, flat-bottom 384-well plates

-

Recombinant Farnesyltransferase (FTase) enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 5 µM ZnCl2, 0.1% Triton X-100, 5 mM dithiothreitol)

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Lonafarnib stock solution in DMSO

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm

Procedure:

-

Reagent Preparation: Equilibrate all components to room temperature. Prepare fresh Working Reagent by mixing the dansyl-peptide substrate, Assay Buffer, and TCEP.

-

Enzyme and Inhibitor Incubation: Add FTase enzyme solution to each well of the 384-well plate. Add serial dilutions of Lonafarnib or vehicle control (DMSO) to the respective wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Working Reagent containing FPP and the dansylated peptide substrate to each well. Mix gently.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically for 60 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each Lonafarnib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot for Detecting Farnesylation Inhibition

This protocol focuses on detecting the electrophoretic mobility shift of unprocessed, non-farnesylated proteins, such as HDJ-2 or prelamin A, as a biomarker for FTase inhibition.[2][19]

Materials:

-

Cell culture reagents

-

Lonafarnib stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-HDJ-2 or anti-Lamin A/C)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells of interest and treat with varying concentrations of Lonafarnib or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Lysis and Protein Quantification: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The accumulation of a slower-migrating, unprocessed form of the target protein indicates inhibition of farnesylation.

Visualizations

Caption: Lonafarnib Farnesyltransferase Inhibition Pathway.

Caption: Workflow for In Vitro FTase Inhibition Assay.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Lonafarnib? [synapse.patsnap.com]

- 4. answers.childrenshospital.org [answers.childrenshospital.org]

- 5. benchchem.com [benchchem.com]

- 6. genscript.com [genscript.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Lonafarnib Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis [frontiersin.org]

- 9. Lonafarnib Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lonafarnib and everolimus reduce pathology in iPSC-derived tissue engineered blood vessel model of Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. elifesciences.org [elifesciences.org]

- 16. Association of Lonafarnib Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. benchchem.com [benchchem.com]

(Rac)-Lonafarnib: An In-Depth Technical Guide to Off-Target Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lonafarnib, an orally active farnesyltransferase inhibitor, has garnered significant attention for its therapeutic potential, particularly in the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS).[1][2][3][4] Its primary mechanism of action involves the inhibition of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of various proteins, including progerin in HGPS and Ras in oncogenic pathways.[5] However, a growing body of evidence suggests that the therapeutic and cellular effects of Lonafarnib extend beyond its on-target inhibition of FTase, implicating several off-target mechanisms that contribute to its overall pharmacological profile.

This technical guide provides a comprehensive overview of the known and investigated molecular targets of this compound other than farnesyltransferase. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of these off-target effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Off-Target Profile of this compound

While Lonafarnib is a potent inhibitor of FTase, its cellular activity is not solely defined by this interaction. Several key proteins and signaling pathways have been identified as being indirectly or directly affected by Lonafarnib, independent of its primary target. These off-target effects are crucial for a complete understanding of the drug's mechanism of action and for the rational design of future therapeutic strategies.

Mitotic Kinetochore Proteins: CENP-E and CENP-F

Lonafarnib has been shown to impair chromosomal maintenance by compromising the function of two farnesylated mitotic proteins, Centromere Protein E (CENP-E) and Centromere Protein F (CENP-F).[6][7] These proteins are essential for proper chromosome capture and alignment during mitosis.

Mechanism of Action:

Inhibition of farnesylation by Lonafarnib leads to the depletion of CENP-E and CENP-F from metaphase kinetochores.[6][7] This loss of localization triggers aberrant chromosomal maintenance, resulting in the premature release of aligned chromosomes from the spindle equator, leading to the formation of lagging chromosomes and a subsequent mitotic delay.[6][7] Furthermore, Lonafarnib treatment has been observed to reduce sister kinetochore tension and activate the BubR1 spindle checkpoint, indicating that the farnesylation of CENP-E and CENP-F is critical for their role in maintaining stable kinetochore-microtubule interactions.[6][8]

Quantitative Data:

| Parameter | Cell Line | Lonafarnib Concentration | Observed Effect | Reference |

| CENP-F Kinetochore Localization | A549 | 5 µM | Depletion from metaphase kinetochores | [9] |

| Sister Kinetochore Distance | A549 | 5 µM | Significant reduction compared to control | [8] |

| BubR1 Spindle Checkpoint Activation | A549 | 5 µM | Increased BubR1 staining on both aligned and lagging chromosomes | [8] |

Rheb-mTOR Signaling Pathway

Lonafarnib has been demonstrated to inhibit the mammalian target of rapamycin (mTOR) signaling pathway through its effect on the farnesylation of Ras homolog enriched in brain (Rheb), a small GTPase that positively regulates mTOR.[10][11]

Mechanism of Action:

Rheb requires farnesylation for its proper localization and function. By inhibiting FTase, Lonafarnib prevents the farnesylation of Rheb, leading to its mislocalization and subsequent inactivation.[10][12] Since activated Rheb is a critical upstream activator of mTORC1, its inhibition by Lonafarnib leads to the downregulation of mTOR signaling.[10] This has been shown to enhance the apoptotic effects of other chemotherapeutic agents, such as sorafenib, in melanoma cells.[11]

Quantitative Data:

| Cell Line | Lonafarnib (SCH66336) Treatment | Effect on Rheb | Effect on mTOR Signaling | Reference |

| Various tumor cell lines | Yes | Prenylation completely inhibited | Inhibition of S6 ribosomal protein phosphorylation | [10] |

| Melanoma cells | Yes | - | Inhibition of mTOR signaling | [11] |

Experimental Protocols

Western Blot Analysis of Protein Farnesylation (HDJ-2 and Lamin A)

This protocol is used to assess the inhibition of farnesylation by observing the electrophoretic mobility shift of known farnesylated proteins. Unfarnesylated proteins migrate slower on an SDS-PAGE gel.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-HDJ-2, anti-Lamin A/C

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with Lonafarnib or vehicle control for the desired time. Lyse cells in lysis buffer and collect the supernatant after centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the secondary antibody. Detect the protein bands using a chemiluminescent substrate.[13][14][15]

Immunofluorescence Staining for CENP-E/F Localization

This method is used to visualize the localization of CENP-E and CENP-F at the kinetochores during mitosis.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibodies: anti-CENP-E, anti-CENP-F, anti-tubulin, anti-ACA (for centromeres)

-

Fluorescently labeled secondary antibodies

-

DAPI for DNA staining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with Lonafarnib or vehicle.

-

Fixation and Permeabilization: Fix the cells with PFA and then permeabilize them.

-

Blocking and Staining: Block non-specific binding sites and incubate with primary antibodies.

-

Secondary Antibody and Mounting: Wash and incubate with fluorescently labeled secondary antibodies and DAPI. Mount the coverslips on slides.

-

Imaging: Acquire images using a fluorescence microscope.[8][9]

mTORC1 Kinase Assay

This assay measures the activity of mTORC1 by assessing the phosphorylation of its downstream substrate, 4E-BP1.

Materials:

-

Cell lysis buffer for kinase assays

-

Anti-raptor antibody for immunoprecipitation

-

Protein A/G beads

-

Kinase assay buffer

-

Recombinant 4E-BP1 (substrate)

-

ATP

-

Anti-phospho-4E-BP1 (Thr37/46) antibody

Procedure:

-

Cell Treatment and Lysis: Treat cells with Lonafarnib and then lyse them.

-

Immunoprecipitation of mTORC1: Immunoprecipitate mTORC1 from the cell lysates using an anti-raptor antibody.

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in kinase assay buffer containing recombinant 4E-BP1 and ATP. Incubate at 30°C.

-

Western Blot Analysis: Stop the reaction and analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.[16]

Visualizations

Signaling Pathway: Lonafarnib's Impact on the Rheb-mTOR Pathway

Caption: Lonafarnib inhibits farnesyltransferase, preventing Rheb farnesylation and subsequent mTORC1 activation.

Experimental Workflow: Assessing Lonafarnib's Effect on CENP-E/F Localization

Caption: Workflow for immunofluorescence analysis of CENP-E/F kinetochore localization after Lonafarnib treatment.

References

- 1. FDA approval summary for lonafarnib (Zokinvy) for the treatment of Hutchinson-Gilford progeria syndrome and processing-deficient progeroid laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. answers.childrenshospital.org [answers.childrenshospital.org]

- 5. Identification of differential protein interactors of lamin A and progerin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyl transferase inhibitors impair chromosomal maintenance in cell lines and human tumors by compromising CENP-E and CENP-F function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 12. Rheb Regulates Nuclear mTORC1 Activity Independent of Farnesylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Lonafarnib Preclinical Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lonafarnib, a potent, orally bioavailable farnesyltransferase inhibitor (FTI), has been a subject of extensive preclinical research for over two decades. Initially developed as a targeted anti-cancer agent against Ras-driven malignancies, its applications have expanded to rare genetic disorders like Hutchinson-Gilford progeria syndrome (HGPS), for which it has received FDA approval.[1][2] This technical guide provides an in-depth overview of the preclinical applications of Lonafarnib, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Lonafarnib's primary mechanism of action is the inhibition of farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of a variety of cellular proteins.[3] FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal CAAX motif of target proteins.[4] This farnesylation is essential for the proper membrane localization and function of key signaling proteins, including those in the Ras superfamily.[3] By inhibiting FTase, Lonafarnib disrupts these signaling pathways, leading to anti-proliferative and pro-apoptotic effects in various disease models.[4] While initially designed to target Ras proteins, it is now understood that Lonafarnib's effects are also mediated through the inhibition of other farnesylated proteins, such as Rheb (Ras homolog enriched in brain), a key activator of the mTOR pathway.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data from various preclinical studies on Lonafarnib, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Inhibitory Potency of Lonafarnib

| Target Cell Line/Enzyme | Assay Type | IC50 Value | Reference |

| Farnesyltransferase (H-Ras) | Enzymatic Assay | 1.9 nM | [5] |

| Farnesyltransferase (K-Ras-4B) | Enzymatic Assay | 5.2 nM | [5] |

| SMMC-7721 (Hepatocellular Carcinoma) | Cell Proliferation (CCK-8, 48h) | 20.29 µM | [4] |

| QGY-7703 (Hepatocellular Carcinoma) | Cell Proliferation (CCK-8, 48h) | 20.35 µM | [4] |

| A2780 (Ovarian Cancer) | Cell Proliferation | Sensitive | [6] |

| IGROV-1 (Ovarian Cancer) | Cell Proliferation | Sensitive | [6] |

| TOV-112D (Ovarian Cancer) | Cell Proliferation | Moderately Sensitive | [6] |

| ES-2 (Ovarian Cancer) | Cell Proliferation | Less Sensitive | [6] |

| Non-Small Cell Lung Cancer (various lines) | Growth Inhibition (5-day) | 0.14 to 3.12 µM | [7] |

Table 2: In Vivo Efficacy of Lonafarnib in Xenograft Models

| Tumor Model | Treatment | Dosing Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | NCI-H460 (Lung Cancer) | Lonafarnib + Paclitaxel | Not Specified | 86% (combination) vs. 52% (Lonafarnib alone) and 61% (Paclitaxel alone) |[8] | | A2780 (Ovarian Cancer) | Lonafarnib | 20, 40, 60 mg/kg, p.o., b.i.d. | Moderate |[6] | | A2780 (Ovarian Cancer) | Lonafarnib + Paclitaxel | 40 and 60 mg/kg (Lonafarnib) + 20 mg/kg (Paclitaxel) | Synergistic, marked tumor regressions |[6] | | IGROV-1 (Ovarian Cancer) | Lonafarnib + Paclitaxel | 60 mg/kg (Lonafarnib) + 20 mg/kg (Paclitaxel) | Tumor regressions |[6] | | TOV-112D (Ovarian Cancer) | Lonafarnib + Paclitaxel | 60 mg/kg (Lonafarnib) + 20 mg/kg (Paclitaxel) | Tumor regressions |[6] | | Hepatocellular Carcinoma | Lonafarnib | Not Specified | Slower tumor growth (not statistically significant as monotherapy) |[6] | | Hepatocellular Carcinoma | Lonafarnib + Sorafenib | Not Specified | Significant tumor suppression (combination) |[6] |

Signaling Pathways and Visualizations

Lonafarnib's mechanism of action involves the modulation of critical signaling pathways implicated in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Farnesyltransferase-Ras Signaling Pathway and the inhibitory action of Lonafarnib.

Caption: Lonafarnib's inhibition of Rheb farnesylation and its impact on the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate the efficacy and mechanism of action of Lonafarnib.

Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This protocol describes a non-radioactive method to determine the in vitro potency of Lonafarnib against farnesyltransferase.

-

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Lonafarnib in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 70 µL of a solution containing recombinant human FTase (e.g., 5 nM final concentration) in assay buffer to each well of the 96-well plate.

-

Add 10 µL of the diluted Lonafarnib or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing FPP (e.g., 500 nM final concentration) and the dansylated peptide substrate (e.g., 1 µM final concentration) in assay buffer.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.

-

Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of Lonafarnib on cancer cell lines.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Lonafarnib in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Lonafarnib or DMSO (for control wells).

-

Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift)

This protocol describes the detection of farnesylation inhibition by observing the electrophoretic mobility shift of the farnesylated protein HDJ-2.

-

Materials:

-

Cells or tissue lysates treated with Lonafarnib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HDJ-2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse cells or tissues in lysis buffer and quantify protein concentration using a BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The unfarnesylated form of HDJ-2 will migrate slower than the farnesylated form, resulting in a visible band shift.

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Lonafarnib in a subcutaneous xenograft model.

-

Materials:

-

Human cancer cell line

-

Immunodeficient mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal housing and monitoring equipment

-

-

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or media, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer Lonafarnib orally (p.o.) at a predetermined dose and schedule (e.g., 20-60 mg/kg, twice daily [b.i.d.]).[6]

-

Administer the vehicle to the control group.

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Measure final tumor volumes and weights.

-

Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Excise tumors for further pharmacodynamic analysis (e.g., Western blot for farnesylation inhibition).

-

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in Lonafarnib-treated cells using flow cytometry.[6][7]

-

Materials:

-

Cells treated with Lonafarnib

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating with the desired concentrations of Lonafarnib for a specified time. Include untreated and vehicle-treated controls.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Conclusion

The preclinical research on this compound has established its role as a potent inhibitor of farnesyltransferase with significant therapeutic potential in various diseases. Its well-characterized mechanism of action, involving the disruption of key signaling pathways like Ras and mTOR, provides a strong rationale for its clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with Lonafarnib and other farnesyltransferase inhibitors. While its efficacy as a monotherapy in cancer has been limited, its synergistic effects with other anti-cancer agents and its proven benefit in progeria highlight the continued importance of exploring its full therapeutic potential.[4]

References

- 1. Lonafarnib - Wikipedia [en.wikipedia.org]

- 2. Phase I and pharmacokinetic study of lonafarnib, SCH 66336, using a 2-week on, 2-week off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. The farnesyltransferase inhibitor Lonafarnib induces growth arrest or apoptosis of human lung cancer cells without downregulation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Lonafarnib for cancer and progeria - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Lonafarnib for rare genetic disorders research

An In-depth Technical Guide on (Rac)-Lonafarnib for Rare Genetic Disorders Research

Executive Summary

This compound, commercially known as Zokinvy, is a farnesyltransferase inhibitor (FTI) that has emerged as a pivotal therapeutic agent for rare genetic disorders, most notably Hutchinson-Gilford Progeria Syndrome (HGPS) and certain progeroid laminopathies.[1][2] Originally investigated as an anti-cancer drug due to its role in inhibiting Ras protein farnesylation, its mechanism of action proved highly relevant to the pathophysiology of HGPS, which is driven by the accumulation of a farnesylated, toxic protein called progerin.[1][3][4] Clinical trials have demonstrated that Lonafarnib can improve several disease-related outcomes and significantly extend the lifespan of children with HGPS.[3][5][6] This technical guide provides a comprehensive overview of Lonafarnib's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.

Mechanism of Action: Targeting Progerin Farnesylation

The primary molecular basis of HGPS is a point mutation in the LMNA gene, which codes for Lamin A, a crucial structural protein of the cell nucleus.[2][7] This mutation leads to the production of progerin, an aberrant form of the Lamin A precursor protein (prelamin A).[7][8]

In normal cellular processing, prelamin A undergoes a series of post-translational modifications, including farnesylation—the attachment of a farnesyl lipid group by the enzyme farnesyltransferase (FTase).[4][9] This modification allows prelamin A to temporarily anchor to the inner nuclear membrane. Subsequently, a protease called ZMPSTE24 cleaves off the farnesylated tail, releasing mature, functional Lamin A into the nuclear lamina.[8][9]

In HGPS, the progerin protein lacks the ZMPSTE24 cleavage site.[7][8] As a result, progerin remains permanently farnesylated, leading to its toxic accumulation at the nuclear lamina.[8][10] This disrupts nuclear architecture, impairs DNA repair, and accelerates cellular senescence, causing the premature aging phenotype.[7][9]

Lonafarnib acts as a potent and specific inhibitor of FTase.[11][12] By blocking the initial farnesylation step, Lonafarnib prevents progerin from attaching to the nuclear membrane, thereby mitigating its downstream toxic effects.[13][14]

Signaling Pathway Diagram

Caption: Lonafarnib inhibits FTase, preventing the farnesylation of progerin.

Quantitative Data Summary

The efficacy of Lonafarnib has been demonstrated in both preclinical animal models and human clinical trials.

Table 1: Preclinical Efficacy of Lonafarnib in HGPS Mouse Models

| Model System | Key Outcome | Result |

| LmnaG609G/G609G Mice | Survival | 100% survival of treated mice to the study endpoint (time of 50% survival for untreated mice).[15][16][17] |

| LmnaG609G/G609G Mice | Cardiovascular Function | Significant reduction in pulse wave velocity and improvement in left ventricular diastolic function.[15][16] |

| LmnaG609G/G609G Mice | Combination Therapy | Lonafarnib combined with Baricitinib (a JAK1/2 inhibitor) extended lifespan by 25% over monotherapy.[18] |

Table 2: Key Outcomes from Clinical Trials of Lonafarnib in HGPS

| Trial / Analysis | Patient Cohort | Primary Endpoint / Key Finding | Quantitative Result |

| ProLon1 (Phase II)[19] | 25 patients | Rate of Weight Gain | 9 of 25 patients experienced a ≥50% increase in the annual rate of weight gain.[19] |

| ProLon1 (Mortality Analysis)[5][6] | 27 treated vs. 27 matched untreated patients | All-cause Mortality | 3.7% mortality in the treated group vs. 33.3% in the untreated group over a median 2.2 years of follow-up. (HR: 0.12)[5][6] |

| Combined Trials (ProLon1 & ProLon2)[5][20] | 63 treated vs. 63 matched untreated patients | All-cause Mortality | 6.3% mortality in the treated group vs. 27.0% in the untreated group. (HR: 0.23)[3][5] |

| Survival Benefit Analysis[21] | Pooled trial data vs. untreated cohort | Increased Lifespan | Treatment was associated with a mean survival benefit of 2.5 years.[21] |

| Standard Dosage[5][22] | N/A | Dosing Regimen | 150 mg/m² administered orally, twice daily.[5][22] |

Experimental Protocols

The evaluation of Lonafarnib relies on a combination of in vitro, cellular, and in vivo methodologies.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

-

Objective: To quantify the direct inhibitory activity of Lonafarnib on the FTase enzyme.

-

Methodology:

-

Reaction Setup: Recombinant human FTase is incubated in a reaction buffer containing farnesyl pyrophosphate (FPP) and a fluorescently or radioactively labeled peptide substrate containing a CaaX motif (e.g., dansyl-GCVLS).

-

Inhibitor Addition: Lonafarnib is added to the reaction mixture across a range of concentrations to generate a dose-response curve. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The reaction is initiated and allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

Quantification: The reaction is stopped, and the amount of farnesylated peptide is measured. For fluorescent peptides, this is often done using fluorescence polarization. For radiolabeled FPP, scintillation counting is used after separating the peptide from free FPP.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the data are fitted to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Progerin Farnesylation Assay

-

Objective: To confirm that Lonafarnib can effectively inhibit progerin farnesylation within a cellular context.

-

Methodology:

-

Cell Culture: Fibroblasts derived from HGPS patients are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of Lonafarnib or a vehicle control for 24-48 hours.

-

Lysis and Protein Quantification: Cells are harvested and lysed. Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for progerin. Farnesylated and non-farnesylated forms of progerin migrate differently on the gel. Probing with an antibody for a loading control (e.g., GAPDH or β-actin) is essential.

-

Analysis: The intensity of the bands corresponding to farnesylated and non-farnesylated progerin is quantified. The ratio is used to determine the dose-dependent inhibition of progerin farnesylation.

-

Animal Model Efficacy Studies

-

Objective: To evaluate the in vivo efficacy and safety of Lonafarnib in a disease-relevant animal model.

-

Model: The LmnaG609G/G609G mouse model is widely used as it closely recapitulates many phenotypes of human HGPS, including cardiovascular disease and reduced lifespan.[18][23]

-

Methodology:

-

Animal Cohorts: Mice are randomized into a treatment group and a control (vehicle) group.

-

Drug Administration: Lonafarnib is typically administered daily, often mixed into a soft gel-based chow at a specified dose (e.g., 450 mg/kg of chow).[17][23] Treatment usually begins post-weaning (e.g., postnatal day 21).[17][23]

-

Endpoint Monitoring: Key endpoints include:

-

Survival: Animals are monitored daily, and survival curves (Kaplan-Meier) are generated.

-

Cardiovascular Function: Echocardiography and pulse wave velocity measurements are performed at set intervals to assess cardiac function and arterial stiffness.[23]

-

Histopathology: At the study endpoint, tissues (e.g., aorta, heart, bone) are collected for histological analysis to assess cellularity, fibrosis, and other pathological changes.[18][23]

-

General Health: Body weight, activity levels, and physical appearance (e.g., kyphosis, fur quality) are regularly monitored.[18]

-

-

Visualized Workflows and Relationships

Drug Development and Evaluation Workflow

References

- 1. Lonafarnib - Wikipedia [en.wikipedia.org]

- 2. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]

- 3. answers.childrenshospital.org [answers.childrenshospital.org]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. ajmc.com [ajmc.com]

- 6. progeriaresearch.org [progeriaresearch.org]

- 7. Frontiers | Are There Common Mechanisms Between the Hutchinson–Gilford Progeria Syndrome and Natural Aging? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Progeria - Wikipedia [en.wikipedia.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Lonafarnib? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome | eLife [elifesciences.org]

- 18. Baricitinib and Lonafarnib Synergistically Target Progerin and Inflammation, Improving Lifespan and Health in Progeria Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. researchgate.net [researchgate.net]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Lonafarnib as an antiviral agent investigation

An In-depth Technical Guide to (Rac)-Lonafarnib as an Antiviral Agent

Introduction

Lonafarnib is a well-characterized, orally bioavailable small molecule inhibitor of the enzyme farnesyltransferase (FTase)[1][2][3]. Originally investigated as an anti-cancer agent due to the role of farnesylation in oncogenic Ras protein signaling, its clinical development in oncology was largely discontinued[4]. However, Lonafarnib has been successfully repurposed and has received FDA approval under the trade name Zokinvy™ for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS) and certain progeroid laminopathies[4][5][6][7]. In this context, it acts by preventing the farnesylation and subsequent accumulation of the disease-driving protein, progerin[6][7][8].

Beyond its approved indication, Lonafarnib has demonstrated significant antiviral activity against several viruses, leveraging distinct mechanisms of action. Its development is most advanced for Hepatitis Delta Virus (HDV), where it is in late-stage clinical trials[5][9][10]. More recently, it has been identified as a potent inhibitor of Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[11][12][13]. This guide provides a comprehensive technical overview of the antiviral properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its investigation.

Mechanisms of Antiviral Action

Lonafarnib exhibits antiviral effects through at least two distinct mechanisms: the canonical inhibition of host farnesyltransferase and a direct-acting antiviral effect independent of FTase inhibition.

Host-Targeting: Farnesyltransferase Inhibition (Hepatitis Delta Virus & SARS-CoV-2)

The primary mechanism of Lonafarnib is the inhibition of FTase, a crucial host cell enzyme that catalyzes the post-translational addition of a farnesyl group to target proteins[1][8]. This lipid modification is critical for the proper localization and function of these proteins.

-

Hepatitis Delta Virus (HDV): HDV is a unique satellite virus that requires a co-infection with Hepatitis B Virus (HBV) for its propagation[14][15]. The HDV replication cycle is critically dependent on the farnesylation of its large delta antigen (LHDAg)[14][15][16]. By inhibiting host FTase, Lonafarnib prevents this essential prenylation step. The non-farnesylated LHDAg is unable to bind to the hepatitis B surface antigen (HBsAg), which disrupts the assembly of new, infectious HDV virions[16]. This host-targeting mechanism has the advantage of a high barrier to resistance[9].

-

SARS-CoV-2: The antiviral activity of Lonafarnib against SARS-CoV-2 is also mediated through the inhibition of host FTase[12][13]. Mechanistic studies suggest that Lonafarnib targets multiple steps of the viral life cycle, and its effect is dependent on FTase activity[12][13]. While the precise farnesylated host proteins crucial for the SARS-CoV-2 life cycle are still under investigation, this host-directed mechanism suggests potential for broad-spectrum activity against various SARS-CoV-2 variants[12][13]. It has been demonstrated that Lonafarnib is not a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp)[12][17].

References

- 1. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 2. Lonafarnib | Protein Prenyltransferases | Tocris Bioscience [tocris.com]

- 3. lonafarnib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Lonafarnib - Wikipedia [en.wikipedia.org]

- 5. Eiger Announces Both Lonafarnib-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]

- 6. Lonafarnib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lonafarnib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Developing Antivirals for COVID-19 and Beyond | DoM Annual Reports [domannualreports.stanford.edu]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. JCI Insight - Repurposing of lonafarnib as a treatment for SARS-CoV-2 infection [insight.jci.org]

- 13. Repurposing of lonafarnib as a treatment for SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Lonafarnib for Chronic Hepatitis D [ctv.veeva.com]

- 16. Lonafarnib With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]

- 17. Repurposing of lonafarnib as a treatment for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Rac)-Lonafarnib: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonafarnib, a potent, orally bioavailable farnesyltransferase inhibitor, has garnered significant attention for its therapeutic potential in oncology and rare genetic disorders.[1][2] Initially developed as an anticancer agent targeting Ras-driven malignancies, its mechanism of action revolves around the inhibition of farnesyltransferase, a critical enzyme in the post-translational modification of proteins implicated in cell signaling and proliferation.[1][2] This technical guide provides a comprehensive overview of the chemical structure and properties of (Rac)-Lonafarnib, alongside detailed methodologies for key experimental assays essential for its preclinical evaluation. The document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of farnesyltransferase inhibitors and their therapeutic applications.

Chemical Structure and Identification

This compound, also known by its development code SCH 66336, is a synthetic tricyclic carboxamide derivative.[1] The chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-(2-{4-[(11R)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-yl]piperidin-1-yl}-2-oxoethyl)piperidine-1-carboxamide |

| CAS Number | 193275-84-2 |

| Molecular Formula | C₂₇H₃₁Br₂ClN₄O₂ |

| SMILES | C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(C=C(C=C4CCC5=C3N=CC(=C5)Br)Cl)Br)C(=O)N |

| InChI Key | DHMTURDWPRKSOA-RUZDIDTESA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 638.83 g/mol |

| Appearance | White to off-white powder |

| Solubility | Practically insoluble in water. Soluble in DMSO. |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

Biological Activity and Mechanism of Action

Lonafarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational farnesylation of a variety of cellular proteins, including the Ras superfamily of small GTPases. Farnesylation is a crucial step for the proper localization and function of these proteins, many of which are key components of signaling pathways that regulate cell growth, differentiation, and survival.

By inhibiting FTase, Lonafarnib prevents the farnesylation of Ras proteins, thereby blocking their translocation to the plasma membrane and subsequent activation of downstream signaling cascades, such as the RAF-MEK-ERK pathway. This disruption of oncogenic signaling can lead to the inhibition of tumor cell proliferation and survival.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While detailed, step-by-step experimental protocols are often proprietary, the general synthetic strategy involves the construction of the tricyclic benzocycloheptapyridine core, followed by the coupling of the piperidine side chains. A general overview of a potential synthetic route is as follows:

-

Formation of the Tricyclic Core: The synthesis typically begins with the construction of the 8-chloro-6,11-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-one.

-

Introduction of the Piperidine Moiety: The ketone is then reacted with a Grignard reagent derived from a protected 4-chloropiperidine to introduce the first piperidine ring.

-

Functional Group Manipulations: A series of reactions, including bromination and reduction, are carried out to install the bromine atoms and establish the correct oxidation state of the tricyclic system.

-

Coupling of the Second Piperidine Side Chain: The second piperidine-1-carboxamide moiety is introduced through a coupling reaction with the first piperidine ring.

-

Final Deprotection and Purification: Finally, any protecting groups are removed, and the crude product is purified by chromatography to yield this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound.

Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This assay determines the in vitro potency of Lonafarnib in inhibiting the farnesyltransferase enzyme.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

To a 96-well black microplate, add 10 µL of the diluted this compound or DMSO for the control wells.

-

Add 70 µL of a solution containing recombinant human FTase (e.g., 5 nM final concentration) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing FPP (e.g., 500 nM final concentration) and the dansylated peptide substrate (e.g., 1 µM final concentration) in assay buffer.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.

-

Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO for the control wells.

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Soft Agar Colony Formation Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Agar

-

This compound

-

6-well plates

-

Crystal Violet solution

Procedure:

-

Prepare the base agar layer:

-

Prepare a 1.2% agar solution in sterile water and autoclave.

-

Prepare a 2x concentrated complete cell culture medium.

-

Mix equal volumes of the 1.2% agar solution (melted and cooled to 42°C) and the 2x medium to obtain a 0.6% base agar solution.

-

Dispense 2 mL of the base agar solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Prepare the top agar layer with cells:

-

Prepare a single-cell suspension of the cancer cells in complete medium.

-

Prepare a 0.7% agar solution in sterile water and autoclave.

-

Mix the cell suspension with complete medium and the 0.7% agar solution (melted and cooled to 42°C) to achieve a final agar concentration of 0.35% and the desired cell density (e.g., 5,000 cells/well).

-

Prepare separate top agar mixtures containing serial dilutions of this compound.

-

-

Plating and Incubation:

-

Carefully layer 1 mL of the top agar/cell suspension onto the solidified base agar in each well.

-

Allow the top agar to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, or until colonies are visible.

-

-

Staining and Counting:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.

-

Carefully wash the wells with PBS to remove excess stain.

-

Count the number of colonies in each well using a microscope.

-

Conclusion

This compound is a well-characterized farnesyltransferase inhibitor with significant therapeutic potential. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. Furthermore, the inclusion of detailed experimental protocols for key in vitro assays offers a practical resource for researchers investigating the biological effects of Lonafarnib and similar compounds. A thorough understanding of these fundamental characteristics and experimental methodologies is crucial for the continued development and application of farnesyltransferase inhibitors in the treatment of cancer and other diseases.

References

(Rac)-Lonafarnib (CAS Number: 193275-84-2): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Lonafarnib, a potent, orally bioavailable inhibitor of farnesyltransferase (FTase), represents a significant therapeutic agent with applications in oncology and rare genetic disorders. Initially investigated for its potential in treating Ras-driven cancers, Lonafarnib has found a unique clinical application in the management of Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease. This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of farnesyltransferase inhibitors and related therapeutic areas.

Introduction

This compound (formerly known as SCH 66336) is a synthetic, tricyclic carboxamide derivative that acts as a potent and specific inhibitor of the enzyme farnesyltransferase.[1] Farnesylation is a critical post-translational modification that involves the attachment of a farnesyl pyrophosphate moiety to a cysteine residue within the C-terminal CAAX box of various cellular proteins.[2] This lipid modification is essential for the proper subcellular localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases.[2] Dysregulation of Ras signaling is a hallmark of many human cancers, making farnesyltransferase an attractive target for therapeutic intervention.

While Lonafarnib has been evaluated in various cancer clinical trials, its most significant clinical impact has been in the treatment of Hutchinson-Gilford progeria syndrome. HGPS is caused by a mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin.[3] By inhibiting the farnesylation of progerin, Lonafarnib mitigates its detrimental effects and has been shown to improve cardiovascular function and extend the lifespan of patients with HGPS.[4]

Mechanism of Action

Lonafarnib exerts its biological effects by competitively inhibiting farnesyltransferase, thereby preventing the farnesylation of its protein substrates. This inhibition disrupts the normal trafficking and membrane association of key signaling proteins, leading to downstream effects on cell proliferation, survival, and differentiation.

Inhibition of Ras Farnesylation